molecular formula C18H25NO4 B3389099 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid CAS No. 910442-78-3

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid

Numéro de catalogue B3389099
Numéro CAS: 910442-78-3
Poids moléculaire: 319.4
Clé InChI: PXNRVRXPLIHZEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid” is a chemical compound with the IUPAC name N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-N-methylglycine . It has a molecular weight of 272.34 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-10(6-8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Mécanisme D'action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

As a linker in PROTACs, 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid helps to connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase . This brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid in lab experiments is its ability to inhibit the activity of COX enzymes, which makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a treatment for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Applications De Recherche Scientifique

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid skin and eye contact, and it should be used only in well-ventilated areas .

Propriétés

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRVRXPLIHZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(2-methoxycarbonyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester (330 mg; 0.99 mmol; 1 eq.) and 1M NaOH (2 mL; 2 mmol; 2 eq.) in EtOH (3 mL) was stirred at 60° C. for 16 hours. The pH was made acidic with 1M HCl and the mixture extracted with DCM (2×). The combined organic phase was dried over magnesium sulfate and concentrated in vacuo to afford the title compound (295 mg, 93%) as a white solid. HPLC (max plot) 99.8%; Rt 4.40 min. 1H NMR (300 MHz, CDCl3) δ 11.17 (s, 1H), 8.07 (dd, J=7.9, 1.5 Hz, 1H), 7.50-7.44 (m, 1H), 7.31 (td, J=7.6, 1.3 Hz, 1H), 7.21 (dd, J=7.7, 1.3 Hz, 1H), 4.07 (s, 2H), 2.98 (d, J=6.8 Hz, 2H), 2.62 (t, J=12.7 Hz, 2H), 1.80-1.57 (m, 3H), 1.45 (s, 9H), 1.28-1.14 (m, 2H).
Name
4-(2-methoxycarbonyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid
Reactant of Route 4
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid
Reactant of Route 5
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid
Reactant of Route 6
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.